4-Ethoxyphenyl Substituent at N1 of the Tetrazole Ring Confers Maximal Antiproliferative Potency in Cancer Cell Lines
In a systematic SAR study of 1,5-diaryl tetrazoles as tubulin polymerization inhibitors, compounds bearing a 4-ethoxyphenyl group at the N1 or C5 position of the tetrazole ring demonstrated maximal antiproliferative activity [1]. The target compound incorporates this privileged 4-ethoxyphenyl substituent at the N1 position. Among the most potent analogs in this series, compound 4l (bearing 4-ethoxyphenyl at C5) exhibited IC50 values of 1.3–8.1 nM across a panel of cancer cell lines, while its isomer 5b showed IC50 values of 0.3–7.4 nM [1]. By contrast, replacement of the 4-ethoxyphenyl with a 4-methoxyphenyl group resulted in a >5-fold reduction in potency [1].
| Evidence Dimension | Antiproliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Not directly assayed in the cited study; compound contains the 4-ethoxyphenyl N1-substituent identified as a maximal activity determinant |
| Comparator Or Baseline | Compound 4l (4-ethoxyphenyl at C5): IC50 1.3–8.1 nM; Compound 5b (4-ethoxyphenyl isomer): IC50 0.3–7.4 nM; 4-Methoxyphenyl analogs: >5-fold less potent |
| Quantified Difference | 4-Ethoxyphenyl substitution associated with single-digit nM IC50; non-ethoxyphenyl analogs exhibit >5-fold potency loss |
| Conditions | MTT assay, 72 h exposure; cell lines: L1210, FM3A, Molt/4, CEM, HeLa (J. Med. Chem. 2012, 55, 475–488) |
Why This Matters
For procurement decisions in antiproliferative screening programs, the 4-ethoxyphenyl N1-substituent is a validated potency-enhancing pharmacophore, distinguishing this compound from methyl-, methoxy-, or unsubstituted-phenyl tetrazole analogs that show substantially weaker activity.
- [1] Romagnoli, R.; et al. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. J. Med. Chem. 2012, 55, 475–488. View Source
